molecular formula C6H6BrFN2 B173128 4-Bromo-6-fluorobenzene-1,3-diamine CAS No. 166818-71-9

4-Bromo-6-fluorobenzene-1,3-diamine

Cat. No. B173128
M. Wt: 205.03 g/mol
InChI Key: ARZWRJIHIDYIGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

There are several methods for synthesizing 4-Bromo-6-fluorobenzene-1,3-diamine. One method includes the reaction of 4-bromo-6-fluoroaniline with ammonium carbonate, the reaction of 4-bromo-6-fluoroaniline with sodium nitrite and ammonium chloride, and the reaction of 4-bromo-6-fluoroaniline with sodium azide.


Molecular Structure Analysis

The molecular formula of 4-Bromo-6-fluorobenzene-1,3-diamine is C6H6BrFN2 . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

4-Bromofluorobenzene is a standard substrate for cross-coupling reactions . It forms a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds, such as the pesticides Flusilazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-6-fluorobenzene-1,3-diamine include a boiling point of 286.2±35.0 °C, a density of 1.792±0.06 g/cm3, and a pKa of 2.58±0.10 .

Scientific Research Applications

Spectroscopic and Computational Studies

The spectroscopic characteristics of substituted benzene compounds, including those related to 4-Bromo-6-fluorobenzene-1,3-diamine, have been extensively studied to understand their structural and electronic properties. For instance, the FT-IR, FT-Raman, and UV spectroscopic investigations of 1-bromo-3-fluorobenzene have provided detailed insights into the influence of bromine and fluorine atoms on the benzene ring's geometry and vibrational modes. Such studies are foundational in designing materials with specific optical and electronic properties (Mahadevan et al., 2011).

Photophysics and Photodissociation Mechanisms

Research on the photodissociation of bromo-fluorobenzene derivatives, such as 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene, reveals the dynamics of molecular fragmentation under UV light. These studies are crucial for understanding the photostability and photodegradation pathways of organic molecules, which have implications in environmental chemistry and the development of light-sensitive materials (Gu et al., 2001).

Synthetic Methodologies and Chemical Reactions

The synthesis and characterization of various fluorobenzene derivatives, including those with bromo and fluoro substituents, provide valuable methodologies for constructing complex organic molecules. These synthetic routes are fundamental in pharmaceuticals, agrochemicals, and materials science. For example, studies on the synthesis of bis(bromomethyl)-fluorobenzene compounds illustrate the development of synthetic conditions and the characterization of products, which could be applied to the synthesis of 4-Bromo-6-fluorobenzene-1,3-diamine related structures (Guo Zhi-an, 2009).

Applications in Materials Science

The development and characterization of polyimides from triphenylamine-based diamine monomers, including those with fluoro and bromo substituents, highlight the application of such compounds in creating high-performance materials. These materials exhibit desirable thermal, optical, and electrical properties, suitable for electronic and photonic devices (Choi et al., 2010).

properties

IUPAC Name

4-bromo-6-fluorobenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrFN2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZWRJIHIDYIGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00570132
Record name 4-Bromo-6-fluorobenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-fluorobenzene-1,3-diamine

CAS RN

166818-71-9
Record name 4-Bromo-6-fluorobenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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